molecular formula C10H6ClF6NO2 B15021581 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate

1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate

Cat. No.: B15021581
M. Wt: 321.60 g/mol
InChI Key: NULQZAXKBGOCFD-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate is a fluorinated organic compound It is characterized by the presence of hexafluoropropan-2-yl and N-(3-chlorophenyl)carbamate groups

Preparation Methods

The synthesis of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate typically involves the reaction of hexafluoropropan-2-ol with 3-chlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound is used in the production of specialized materials and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate can be compared with similar compounds such as:

    1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used as a solvent and reagent in organic synthesis.

    3-Chlorophenyl isocyanate: A precursor used in the synthesis of carbamate compounds

Properties

Molecular Formula

C10H6ClF6NO2

Molecular Weight

321.60 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C10H6ClF6NO2/c11-5-2-1-3-6(4-5)18-8(19)20-7(9(12,13)14)10(15,16)17/h1-4,7H,(H,18,19)

InChI Key

NULQZAXKBGOCFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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